molecular formula C16H33NO3 B8778511 PEG-3 Lauramide CAS No. 20138-28-7

PEG-3 Lauramide

Cat. No.: B8778511
CAS No.: 20138-28-7
M. Wt: 287.44 g/mol
InChI Key: SIFSGJHNINUHSG-UHFFFAOYSA-N
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Description

Historical Development and Academic Significance of Ethoxylated Fatty Amides

The development of synthetic surfactants dates back to the early 20th century, with significant advancements occurring around World War II. researchgate.net The initial focus was on anionic surfactants, but the need for surfactants with better tolerance to hard water and broader compatibility led to the exploration of other types, including non-ionics. chemicalbook.com The German company I.G. Farben was a pioneer in the development of non-ionic surfactants before the war. researchgate.net

Research into non-ionic surfactants, including ethoxylated fatty amides, gained momentum in the mid-20th century. erasm.org The 1960s saw the development of steam cracking technology, which made ethylene (B1197577) oxide, the key building block for the hydrophilic portion of these surfactants, more readily available at a lower cost. chemicalbook.com This spurred further research and commercialization of a wide range of non-ionic surfactants.

The academic significance of ethoxylated fatty amides lies in their versatile properties and biodegradability. researchgate.net Research has demonstrated that the presence of the amide group can influence the surfactant's packing at interfaces and its self-assembly into micelles. researchgate.net Studies have shown that the amide bond can increase the hydrophilicity of the surfactant. researchgate.net Furthermore, ethoxylated fatty amides are considered to be readily biodegradable, breaking down into fatty acids and amino-terminated polyethylene (B3416737) glycol, which is an environmental advantage. researchgate.net Their effectiveness as antistatic agents has also been a subject of study. cir-safety.org

The scientific community continues to explore the structure-property relationships of these surfactants, investigating how variations in the fatty acid chain and the length of the ethoxy chain impact their performance in applications ranging from personal care products to industrial processes. researchgate.net

Detailed Research Findings

Research into ethoxylated fatty amides has provided valuable insights into their behavior and functionality. Studies have shown that the presence of the amide group can lead to a decrease in the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. researchgate.net This is thought to be due to the formation of hydrogen bonds between adjacent molecules. researchgate.net However, the surface tension at the CMC is often higher for ethoxylated amides compared to their ethoxylated alcohol counterparts, which is attributed to the larger size of the polar head group. researchgate.net

The synthesis of ethoxylated amides can be achieved by reacting fatty acid amides with controlled amounts of ethylene oxide, resulting in a mixture of mono- and diethanolamides, as well as polyethoxylated alkanolamides. researchgate.net These compounds are generally less stable to hydrolysis, particularly in alkaline conditions, when compared to ethoxylated alcohols. researchgate.net

Physicochemical Properties of PEG-3 Lauramide

PropertyValue
Chemical Name N-[2-(2-hydroxyethoxy)ethyl]dodecanamide
CAS Number 26635-75-6
Molecular Formula C16H33NO3
Molecular Weight 287.44 g/mol
Appearance White solid
LogP (predicted) 3.9

Table created based on data from multiple sources. researchgate.netuni.lu

Properties

CAS No.

20138-28-7

Molecular Formula

C16H33NO3

Molecular Weight

287.44 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]dodecanamide

InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(19)17-12-14-20-15-13-18/h18H,2-15H2,1H3,(H,17,19)

InChI Key

SIFSGJHNINUHSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCOCCO

Related CAS

26635-75-6

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies for Peg 3 Lauramide Analogues

Established Synthesis Routes: Lauramide Formation and Ethoxylation Processes

The synthesis of PEG-3 Lauramide is typically a multi-step process that begins with the formation of a lauramide intermediate, followed by a controlled ethoxylation reaction. The term "this compound" itself signifies that the polyethylene (B3416737) glycol (PEG) chain has an average of three ethylene (B1197577) oxide units. cir-safety.orgcir-safety.org

The initial step involves the creation of an amide from lauric acid or its derivatives. A common route is the reaction of a fatty acid with an alkanolamine, such as monoethanolamine or diethanolamine (B148213), to produce a fatty acid alkanolamide. researchgate.net For instance, reacting lauric acid with monoethanolamine yields N-(2-hydroxyethyl)lauramide. prepchem.com Alternatively, reacting lauric acid with diethanolamine produces lauramide diethanolamine (DEA). ontosight.aiatamanchemicals.com These alkanolamides possess a hydroxyl group that serves as the reactive site for the subsequent ethoxylation.

The second major step is ethoxylation, where the lauramide intermediate is reacted with ethylene oxide. wikipedia.org Alkanolamides, specifically, can be ethoxylated using ethylene oxide under basic catalysis. researchgate.net This process attaches a polyoxyethylene chain to the nitrogen or, more commonly, to the terminal hydroxyl group of the alkanolamide. The reaction results in a non-ionic surfactant with a hydrophobic fatty alkyl tail and a hydrophilic alkoxylated head group. cir-safety.org

Reaction Stage Reactants Intermediate/Product Typical Conditions
Amide Formation Lauric Acid + MonoethanolamineN-(2-hydroxyethyl)lauramideReflux in a solvent like toluene, with water removal. prepchem.com
Amide Formation Lauric Acid + DiethanolamineLauramide DEAReaction at elevated temperatures (e.g., 175°C) with a base catalyst. scribd.com
Ethoxylation Alkanolamide + Ethylene OxidePEG-n LauramideHigh temperature (e.g., 180°C) and pressure (1-2 bar) with a basic catalyst (e.g., KOH). wikipedia.org

Reaction Mechanisms and Catalysis in Ethoxylation

The ethoxylation of an alcohol or alkanolamide is a base-catalyzed nucleophilic substitution reaction (SN2). swinburne.edu.au The process is highly exothermic, with a significant release of heat (ΔH ≈ -92 kJ/mol of ethylene oxide), necessitating careful temperature control to prevent thermal runaway. wikipedia.org

The reaction mechanism proceeds as follows:

Initiation : A strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), acts as a catalyst. It deprotonates the active hydrogen of the substrate (e.g., the hydroxyl group of N-(2-hydroxyethyl)lauramide), forming a highly nucleophilic alkoxide anion.

Propagation : The resulting alkoxide attacks one of the carbon atoms of the ethylene oxide ring. This nucleophilic attack forces the strained three-membered ring to open, forming a new, longer-chain alkoxide.

Chain Growth : This new alkoxide can then react with another molecule of ethylene oxide. This step repeats, adding ethylene oxide units one by one and propagating the polyoxyethylene chain.

Termination : The reaction is typically terminated by neutralizing the catalyst with an acid (e.g., acetic or phosphoric acid), which protonates the alkoxide anions, resulting in a hydroxyl-terminated PEG chain.

Industrial ethoxylation is primarily performed on fatty alcohols and fatty amides using basic catalysts. wikipedia.org Alternative catalysts, such as Al-Mg composite oxides, have been investigated for the direct ethoxylation of fatty esters, proceeding through a coordination anionic polymerization mechanism. researchgate.net

Control of Ethoxylation Degree and Polydispersity

The average number of ethylene oxide units added, known as the degree of ethoxylation, is a critical parameter that dictates the final properties of the surfactant. ontosight.ai This is primarily controlled by the stoichiometry of the reactants—specifically, the molar ratio of ethylene oxide fed into the reactor relative to the lauramide substrate.

However, the ethoxylation process does not yield a single, pure compound. Instead, it produces a mixture of molecules with a range of different PEG chain lengths. This distribution of molecular weights is referred to as polydispersity. The final product, such as this compound, is described by an average degree of ethoxylation, but contains molecules with fewer and more than three ethylene oxide units. Controlling this distribution to achieve a narrow-range ethoxylate is a significant challenge in chemical manufacturing. The reaction kinetics, and thus the polydispersity, are influenced by several factors including temperature, pressure, catalyst type, and concentration. swinburne.edu.au

Investigation of Synthetic Variability and Structural Analogues

The fundamental structure of this compound can be systematically altered to produce a wide array of structural analogues with tailored properties. These modifications can involve changing the length of the PEG chain or introducing new functional groups.

Influence of Ethylene Oxide Chain Length on Compound Properties

The length of the hydrophilic polyethylene glycol (PEG) chain is a dominant factor influencing the physicochemical properties of the resulting compound. nih.gov Increasing the number of ethylene oxide units generally leads to predictable changes in the molecule's behavior.

Key Property Changes with Increased EO Chain Length:

Property Effect of Increasing EO Chain Length Supporting Findings
Hydrophilicity/Water Solubility IncreasesEnhanced solubility is a primary reason for ethoxylation, improving performance in aqueous systems. mdpi.com
Crystallization Behavior Increases (above a critical length)For related polyoxyethylene esters, a critical length of about 6 EO units per chain was found to be necessary for the headgroup to crystallize. researchgate.netdiva-portal.org
Thermal Stability IncreasesIn PEG-based cross-linked networks, thermal stability was enhanced with an increase in PEG chain length. nih.gov
Swelling Ability (in Gels) IncreasesThe swelling ability of PEG-functionalized hydrogels in organic solvents improves with longer PEG chains. nih.gov
Viscoelasticity (in Gels) DecreasesFor certain hydrogels, an increase in PEG molecular weight led to a decrease in storage and loss moduli. nih.gov

This tunability allows for the optimization of surfactants for specific applications, balancing properties like emulsification, foaming, and detergency by simply adjusting the degree of ethoxylation.

Derivatization and Functionalization Strategies

Beyond altering the PEG chain length, the chemical structure of PEGylated amides can be further diversified through derivatization and functionalization. These strategies open pathways to novel materials for advanced applications, including biomedicine and materials science.

Derivatization involves modifying the core components of the molecule.

Varying the Hydrophobic Tail : Instead of lauric acid (C12), other fatty acids (e.g., capric, myristic, stearic) can be used as the starting material. This modifies the hydrophobicity of the molecule, affecting its surface activity and emulsifying power.

Introducing Propoxylation : The ethoxylation process can be combined with propoxylation (using propylene (B89431) oxide). Propylene oxide is more hydrophobic than ethylene oxide, and incorporating it can create block copolymers with unique surfactant properties, such as reduced foaming. wikipedia.org

Functionalization refers to the introduction of specific reactive groups, typically by modifying the terminal hydroxyl group of the PEG chain. This converts the PEGylated amide into a versatile chemical building block.

Common Functional Groups : The terminal hydroxyl can be chemically converted into a variety of other functionalities, including:

Amines (-NH₂)

Carboxylic acids (-COOH)

Azides (-N₃)

Alkynes

Maleimides

Applications in Bioconjugation : These reactive handles allow the PEGylated molecule to be covalently linked to other molecules. For example, heterobifunctional PEGs with different reactive groups at each end are used as linkers in drug delivery systems, such as for conjugating peptides or antibodies. nih.gov A lipid-PEG-amine can act as a precursor for creating targeted nanoparticles through chemistries like azide-alkyne cycloaddition. nih.gov This strategy is employed to improve the stability and cell-targeting capabilities of drug carriers. nih.gov

Hydrogel Formation : PEGs with reactive end groups can be crosslinked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These materials are extensively used in tissue engineering and controlled drug release applications.

Through these synthetic and modification strategies, the basic PEG-lauramide structure serves as a scaffold for creating a vast library of compounds with precisely controlled properties.

Fundamental Interfacial and Colloidal Behavior of Peg 3 Lauramide

Surface and Interfacial Tension Reduction Mechanisms

The primary function of a surfactant like PEG-3 Lauramide is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. This is a direct consequence of its amphiphilic nature, possessing both a hydrophilic (water-loving) polyethylene (B3416737) glycol (PEG) head and a hydrophobic (water-fearing) lauryl tail. e3s-conferences.orgcir-safety.org

Thermodynamic Principles of Adsorption at Interfaces

The accumulation of surfactant molecules at an interface is a spontaneous process driven by the tendency of the system to minimize its free energy. bris.ac.uk In an aqueous environment, the hydrophobic tails of this compound disrupt the hydrogen bonding network of water molecules, which is an energetically unfavorable state. To counteract this, the surfactant molecules migrate to interfaces, such as the air-water or oil-water interface, orienting themselves with their hydrophobic tails directed away from the water phase and their hydrophilic heads remaining in the aqueous phase. nih.govbiolinscientific.com

This adsorption process can be described by thermodynamic principles. The Gibbs adsorption isotherm relates the change in surface tension to the concentration of the surfactant and the surface excess concentration (the concentration of surfactant at the interface minus the bulk concentration). bris.ac.uk The reduction in surface free energy is the driving force for adsorption. e3s-conferences.org The effectiveness of a surfactant is often characterized by its efficiency (the concentration required to produce a given surface tension reduction) and its effectiveness (the maximum reduction in surface tension achievable).

Several models describe the thermodynamics of surfactant adsorption, including:

Langmuir Model: This is the simplest model and assumes an ideal monolayer where there are no interactions between adsorbed molecules. researchgate.net

Frumkin Model: This model accounts for interactions between the adsorbed surfactant molecules. researchgate.net

Reorientation Models: These models consider that surfactant molecules can change their orientation at the interface as the surface concentration changes. researchgate.net

Measurement Techniques for Interfacial Tension (e.g., Pendant Drop, Spinning Drop)

Several techniques are employed to measure the surface and interfacial tension of surfactant solutions. The choice of method often depends on the specific system and the range of interfacial tension being measured.

Pendant Drop Tensiometry: This optical method involves analyzing the shape of a droplet of one liquid suspended in another (or in air). researchgate.netresearchgate.net The shape of the drop is determined by the balance between gravitational forces, which tend to elongate the drop, and the interfacial tension, which acts to maintain a spherical shape. By fitting the profile of the drop to the Young-Laplace equation, the interfacial tension can be calculated with high precision. researchgate.net This technique is versatile and can be used for a wide range of interfacial tensions, though it can be more complex to operate than other methods. researchgate.netgoogle.com

Spinning Drop Tensiometry: This method is particularly suited for measuring very low to ultra-low interfacial tensions (below 1 mN/m). google.commdpi.com It involves placing a drop of a less dense liquid inside a rotating horizontal tube filled with a denser liquid. The centrifugal force elongates the drop, and by measuring the length and diameter of the elongated drop at a known rotational speed, the interfacial tension can be determined. mdpi.comacs.org

The following table provides a general comparison of these two techniques:

FeaturePendant Drop TensiometrySpinning Drop Tensiometry
Principle Analysis of drop shape under gravityAnalysis of drop shape under centrifugal force
Typical Range Wide range, including higher IFTsLow to ultra-low IFTs (<1 mN/m)
Key Advantage Versatility, applicable to various systemsHigh accuracy for very low IFTs
Consideration Requires high-quality imaging and analysisRequires a density difference between the two liquids and can be affected by capillary instabilities

Interfacial Phenomena in Multi-component Systems

In many practical applications, this compound is part of a multi-component system, which can include other surfactants, polymers, electrolytes, and oil phases. mpg.degoogle.com The presence of these additional components can significantly influence the interfacial behavior.

Effect of Electrolytes: The addition of electrolytes can affect the behavior of nonionic surfactants like this compound. For instance, salts can influence the cloud point (the temperature at which the surfactant solution becomes cloudy) and can also impact the interfacial tension, though the effect is often less pronounced than for ionic surfactants. researchgate.net

Interaction with Polymers: Polymers can interact with surfactants at the interface, forming polymer-surfactant complexes. These complexes can lead to the formation of more stable emulsions and can alter the rheological properties of the system. mdpi.com

The interactions within these multi-component systems are complex and depend on the specific nature of the components, their concentrations, and external conditions such as temperature and pH. researchgate.net

Micellization and Self-Assembly Characteristics in Aqueous Systems

Above a certain concentration in an aqueous solution, surfactant molecules like this compound begin to self-assemble into organized aggregates called micelles. This process is a crucial aspect of their colloidal behavior. biolinscientific.com

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is the specific concentration of surfactant at which micelles begin to form in significant numbers. biolinscientific.com At concentrations below the CMC, the surfactant primarily exists as monomers in the solution and at the interface. Above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules form micelles. bris.ac.uk The CMC is a key parameter that dictates the efficiency of a surfactant.

Several experimental methods can be used to determine the CMC, each relying on the principle that a distinct change in a physical property of the solution occurs at the CMC.

MethodPrinciple
Surface Tension The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. biolinscientific.com
Conductivity For ionic surfactants, the molar conductivity decreases sharply above the CMC due to the lower mobility of the larger micelles compared to the free monomers. This method is less direct for nonionic surfactants like this compound but can sometimes be used if there are ionic impurities or in mixed systems. orientjchem.org
Light Scattering The intensity of scattered light increases significantly above the CMC due to the formation of larger micellar aggregates.
Spectroscopy (e.g., UV-Vis, Fluorescence) The addition of a hydrophobic probe molecule that preferentially partitions into the micellar core results in a change in its spectroscopic properties (e.g., absorption or emission wavelength, intensity) as micelles form.

Micellar Morphology and Aggregation Number Studies

The micelles formed by surfactants are not static structures. Their shape (morphology) and the number of surfactant molecules per micelle (aggregation number) are influenced by several factors, including the surfactant's molecular structure, concentration, temperature, and the presence of additives. google.com

Micellar Morphology: For many nonionic surfactants, the micelles are initially spherical. As the concentration increases, they can grow and transition into other shapes, such as ellipsoidal, cylindrical (worm-like), or even more complex structures like lamellar phases. researchgate.net The shape is governed by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the hydrophilic head group, and the length of the tail.

Aggregation Number: This is the average number of surfactant molecules in a single micelle. It is a key parameter for understanding the size and properties of the micelles. google.com The aggregation number can be determined using techniques such as:

Small-Angle X-ray Scattering (SAXS): This technique provides detailed information about the size and shape of the micelles in solution. nih.gov

Small-Angle Neutron Scattering (SANS): Similar to SAXS, SANS is a powerful tool for studying micellar structure.

Light Scattering (Static and Dynamic): These methods can provide information on the molar mass of the micelles (from which the aggregation number can be calculated) and their hydrodynamic radius.

Fluorescence Quenching: This technique involves using a fluorescent probe and a quencher molecule to determine the aggregation number.

Systematic studies on various detergents have shown that micellar aggregation numbers and dimensions can be reliably determined using these methods. nih.gov For instance, research on different nonionic detergents has provided detailed insights into their micellar shapes and aggregation numbers. nih.gov While specific data for this compound is not provided, these established methodologies are applicable for its characterization.

Influence of Solution Parameters on Micellar Structures (e.g., ionic strength, temperature, pH)

The self-assembly of non-ionic surfactants like this compound into micelles is a dynamic process significantly influenced by the surrounding solution conditions.

Ionic Strength: The addition of electrolytes, such as sodium chloride, to a solution of non-ionic surfactants typically promotes the formation of larger micelles at lower concentrations. kimachemical.com This occurs because the salt reduces the repulsion between the hydrophilic head groups, allowing for more efficient packing of the surfactant molecules. mdpi.com An increase in ionic strength can lead to a transition from smaller, spherical micelles to larger, rod-shaped or worm-like micelles. kimachemical.comulprospector.com This change in micelle size and shape is a key factor in the thickening of many surfactant-based formulations. firp-ula.org However, excessively high salt concentrations can lead to a "salting-out" effect, where the surfactant's solubility is reduced, potentially causing phase separation or a decrease in viscosity. kimachemical.com

Temperature: Temperature has a pronounced effect on the micellar structures of ethoxylated surfactants like this compound. As temperature increases, the hydration of the polyethylene glycol chains in the hydrophilic head group decreases. This reduced hydration makes the surfactant effectively more hydrophobic, which can lead to an increase in the aggregation number and the formation of larger micelles. rsc.org For many non-ionic surfactants, this can lead to a phenomenon known as a cloud point, where the solution becomes turbid as the surfactant phase separates out. The viscosity of a surfactant solution is also sensitive to temperature; for hydrophobic thickeners, viscosity may be stable or decrease at lower temperatures, while hydrophilic thickeners often show a significant viscosity decrease at higher temperatures. portalinfocosmeticos.pt

pH: As a non-ionic surfactant, this compound is generally expected to be stable across a wide pH range. kimachemical.com Unlike ionic surfactants, its head group does not carry a charge that is dependent on the pH of the solution. Therefore, the influence of pH on its micellar structure is generally less dramatic than for anionic or cationic surfactants. google.com However, significant changes in pH can affect the stability of other components in a formulation, which in turn could indirectly influence the micellar behavior of this compound. europa.eu

The following table summarizes the expected general influence of these parameters on the micellar structures of non-ionic surfactants similar to this compound.

Solution ParameterEffect on Micellar StructureConsequence
Ionic Strength (e.g., NaCl) Promotes growth from spherical to rod-like micelles. kimachemical.comulprospector.comIncreased viscosity. firp-ula.org At very high concentrations, can cause "salting out". kimachemical.com
Temperature Decreases hydration of PEG chains, leading to larger micelles. rsc.orgresearchgate.netCan increase viscosity up to the cloud point, where phase separation occurs. portalinfocosmeticos.pt
pH Generally stable over a wide pH range. kimachemical.comMinimal direct effect on micelle structure, but can affect overall formulation stability. google.comeuropa.eu

Formation and Stability of Supramolecular Assemblies

Beyond simple micelles, surfactants like this compound can form more complex, ordered structures known as supramolecular assemblies, such as liquid crystalline phases and vesicles.

Characterization of Liquid Crystalline Phases and Vesicle Formation

Vesicle Formation: Vesicles are spherical, bilayer structures that enclose a small amount of the aqueous solvent. While spontaneous vesicle formation is more common for double-chain surfactants, some single-chain surfactants can also form vesicles, sometimes with the aid of a co-surfactant or under specific solution conditions. google.com Patents describe the use of related non-ionic surfactants in the formation of elastic vesicles for cosmetic applications, suggesting that under the right formulation conditions, this compound could potentially be incorporated into such structures. google.com

Rheological Implications of Micellar Networks

The rheology, or flow behavior, of a surfactant solution is critically linked to its microstructure.

When micelles, particularly elongated worm-like micelles, are present at a high enough concentration, they can entangle to form a transient network. incibeauty.comfirp-ula.org This network structure is responsible for the significant increase in viscosity and the viscoelastic properties observed in many surfactant-based products. The strength and stability of this network, and thus the rheological properties of the solution, are highly dependent on the solution parameters discussed previously (ionic strength, temperature, pH), as these control the size and shape of the micelles. kimachemical.comkoreascience.kr

The addition of electrolytes is a common method to induce the formation of these viscous micellar networks in surfactant systems. ulprospector.comfirp-ula.org The rheology of such systems is often non-Newtonian, meaning their viscosity changes with the applied shear rate. For instance, many are shear-thinning, where the viscosity decreases under shear, which is a desirable property in many applications. portalinfocosmeticos.pt

The table below outlines the expected relationship between micellar structures and the resulting rheological properties for systems containing non-ionic surfactants.

Micellar StructureConcentrationRheological Behavior
Spherical Micelles Low to moderateLow viscosity, Newtonian behavior.
Rod-like/Worm-like Micelles Moderate to highIncreased viscosity, potential for shear-thinning behavior. portalinfocosmeticos.pt
Entangled Micellar Network HighHigh viscosity, viscoelastic (gel-like) properties, pronounced shear-thinning. incibeauty.comfirp-ula.org
Liquid Crystalline Phases Very highVery high viscosity, complex rheological behavior. google.com

Advanced Spectroscopic and Analytical Characterization Techniques for Peg 3 Lauramide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of PEG-3 Lauramide. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, enabling the confirmation of its identity and the quantification of its components.

For this compound, ¹H NMR and ¹³C NMR are particularly valuable. In ¹H NMR, the chemical shifts of protons in the polyethylene (B3416737) glycol (PEG) backbone typically appear in the region of 3-4 ppm. researchgate.net The protons of the lauryl chain exhibit characteristic signals at different chemical shifts, allowing for clear differentiation between the hydrophilic PEG portion and the hydrophobic fatty acid tail. The integration of these signals can be used for quantitative analysis, determining the average number of ethylene (B1197577) oxide units. For instance, a triplet for a terminal hydroxyl group might be observed around 4.5 ppm in a suitable deuterated solvent like DMSO-d₆. researchgate.net

Quantitative NMR (qNMR) offers a reliable method for determining the purity of this compound without the need for a specific reference standard of the analyte itself.

Key Research Findings from NMR Analysis:

Structural Confirmation: NMR spectra confirm the presence of both the lauramide and the PEG-3 moieties within the molecule.

Ethylene Oxide Chain Length: The average number of ethylene oxide repeat units can be accurately determined by comparing the integral of the PEG backbone protons to the protons of the lauryl group.

Purity Assessment: qNMR can be employed to assess the purity of a sample by comparing the signals of the analyte to a certified internal standard.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions.

FT-IR Spectroscopy: This technique is particularly sensitive to polar functional groups. The FT-IR spectrum of this compound will prominently feature:

Amide Bands: An amide I band (C=O stretching) and an amide II band (N-H bending and C-N stretching) are characteristic of the amide linkage.

C-O-C Stretching: A strong, characteristic peak for the ether linkages in the polyethylene glycol chain is typically observed. bme.huchimicatechnoacta.runih.gov

C-H Stretching: Peaks corresponding to the stretching vibrations of C-H bonds in the lauryl chain are also present. spectroscopyonline.com

The position and shape of these bands can be influenced by hydrogen bonding and other intermolecular interactions, providing information about the molecular environment. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectra can provide information on:

Alkyl Chain Conformation: The C-C and C-H vibrations in the lauryl tail can reveal details about its conformational order.

Studies on similar PEGylated systems have demonstrated the utility of Raman spectroscopy in monitoring reactions and understanding structural changes. spectroscopyonline.comresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FT-IR)Typical Wavenumber (cm⁻¹) (Raman)
AmideC=O Stretch (Amide I)~1640~1640
AmideN-H Bend (Amide II)~1550Weak
EtherC-O-C Stretch~1100~1100
Alkyl ChainC-H Stretch2850-29602850-2960

Chromatographic Methods Coupled with Detection (e.g., LC-MS, GPC-MALS) for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable for separating the components of a this compound sample to assess its purity and determine the distribution of molecular weights, which is inherent in PEGylated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of non-volatile compounds like this compound. The liquid chromatography step separates the sample based on polarity or size, and the mass spectrometer provides detailed information about the mass-to-charge ratio of the eluted components. This allows for:

Identification of Impurities: Residual starting materials or by-products from the synthesis can be identified. nih.gov

Confirmation of Molecular Weight: The mass of the primary this compound species can be confirmed.

Analysis of Oligomer Distribution: The distribution of species with varying numbers of ethylene oxide units can be characterized. cir-safety.org

Gel Permeation Chromatography with Multi-Angle Light Scattering (GPC-MALS): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. When coupled with a MALS detector, it provides an absolute measurement of the molar mass and size distribution of the polymer without the need for column calibration with standards of the same composition. This is crucial for polydisperse samples like this compound.

Scattering Techniques (e.g., Dynamic Light Scattering, Small-Angle X-ray/Neutron Scattering) for Aggregate Size and Shape Determination

Scattering techniques are vital for characterizing the behavior of this compound in solution, particularly its tendency to form aggregates like micelles.

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. nih.govwikipedia.org This information is used to determine the hydrodynamic radius (R_h) and the size distribution of the particles. unchainedlabs.com For this compound solutions above their critical micelle concentration (CMC), DLS can provide the average size and polydispersity of the micelles formed. wikipedia.org

Small-Angle X-ray/Neutron Scattering (SAXS/SANS): SAXS and SANS are powerful techniques for determining the size, shape, and internal structure of nanoparticles and molecular assemblies in the nanometer to sub-micrometer range. uc.eduphoton-production.co.jpwustl.edu By analyzing the scattering pattern of X-rays or neutrons at very small angles, detailed information about the morphology of this compound micelles can be obtained. researchgate.netnih.gov This can include the shape (e.g., spherical, ellipsoidal, cylindrical) and dimensions of the micelles, as well as information about the aggregation number.

Microfluidic and High-Throughput Analytical Platforms for Surfactant Analysis

Recent advancements in analytical technology have introduced microfluidic and high-throughput platforms that offer significant advantages for the analysis of surfactants like this compound.

Microfluidics: Microfluidic devices, or "lab-on-a-chip" systems, allow for the manipulation of minute volumes of fluids in microchannels. pnas.orgacs.orgmpg.de These platforms can be used to study surfactant dynamics, such as adsorption kinetics at interfaces and emulsion stability, with high precision and reduced sample consumption. rsc.orgnih.gov The small dimensions and rapid mixing in microfluidic systems enable the investigation of kinetic processes that are often limited by bulk transport in conventional methods. pnas.org

High-Throughput Screening (HTS): HTS platforms, often utilizing microplate formats, enable the rapid and parallel analysis of numerous samples. researchgate.net In the context of this compound, HTS could be employed to screen the effects of various formulation parameters (e.g., concentration, pH, additives) on its properties. When coupled with sensitive detection methods like fluorescence or mass spectrometry, HTS can significantly accelerate formulation development and characterization. acs.org

Structure Function Relationships in Peg 3 Lauramide Systems

Correlating Molecular Architecture to Surfactant Performance

The interfacial activity of a surfactant like PEG-3 Lauramide is a direct consequence of its constituent parts: the lauryl chain and the polyethylene (B3416737) glycol chain.

Lauryl Chain Length: The lauryl group, a C12 alkyl chain, provides the necessary hydrophobicity for the molecule to adsorb at oil-water or air-water interfaces. Generally, for a homologous series of surfactants, increasing the alkyl chain length enhances surface activity up to a certain point, beyond which solubility in the aqueous phase becomes too low. The C12 chain of lauramide offers a good balance of hydrophobicity for many personal care and industrial applications. google.com

Degree of Ethoxylation: The number of ethylene (B1197577) oxide units determines the size and hydrophilicity of the polar head group. With an average of three ethylene oxide units, this compound has a relatively short hydrophilic chain. A lower degree of ethoxylation generally leads to lower water solubility and a more oil-soluble character. This makes it an effective emulsifier for certain systems and contributes to its foam-boosting properties. In contrast, a higher degree of ethoxylation would increase water solubility and alter its interfacial properties, potentially making it a better solubilizer than an emulsifier. google.com

The combination of the C12 lauryl chain and the short PEG-3 chain results in a surfactant with effective surface tension reduction and emulsification capabilities. google.com

The amide group in this compound plays a crucial role in its self-assembly behavior. This linkage is capable of forming hydrogen bonds, which can lead to more structured arrangements in solution compared to equivalent ester-linked surfactants. This hydrogen bonding capability can influence the formation of micelles and other aggregates in aqueous solutions. Some related compounds with self-assembly properties can form micro polymer micelles in water, which upon drying can create a lamellar layer. scribd.com

Impact of Lauryl Chain Length and Ethoxylation Degree on Interfacial Activity

Design Principles for Tailored Interfacial Properties

The molecular structure of this compound can be conceptually tailored to achieve specific interfacial properties. By modifying the length of the alkyl chain or the degree of ethoxylation, surfactants with different HLB values and thus different functionalities can be designed. For instance, increasing the PEG chain length would enhance water solubility and shift its application from an emulsifier to a solubilizing agent. Conversely, altering the fatty acid component would modify the hydrophobic character, influencing its interaction with different types of oils and surfaces.

Interactions with Other Chemical Species and Materials

This compound is rarely used in isolation. Its performance is often enhanced through synergistic interactions with other components in a formulation.

In many formulations, this compound is used as a co-surfactant to improve the performance of the primary surfactant system. It can be combined with anionic, cationic, amphoteric, and other nonionic surfactants. For example, in shampoo formulations, alkanolamides like this compound are known to enhance lathering by emulsifying the shampoo components. google.comgoogleapis.com

The adsorption of surfactants onto solid surfaces is critical for applications such as detergency, lubrication, and surface modification. The lauryl group of this compound provides the driving force for adsorption onto hydrophobic surfaces, such as certain polymer films. The amide and PEG components can interact with more polar surfaces through hydrogen bonding and dipole-dipole interactions. The specific orientation and packing of the adsorbed molecules will depend on the nature of the substrate and the surrounding medium. While detailed studies on the adsorption of this compound on specific metal or polymer surfaces are not widely available in the public domain, the general principles of surfactant adsorption would apply. The interaction with polymers can create a film when the solvent evaporates. google.com

Theoretical and Computational Investigations of Peg 3 Lauramide Behavior

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Micellization

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. For surfactants like PEG-3 Lauramide, MD simulations can provide a detailed picture of how individual molecules behave at interfaces (e.g., oil-water) and how they self-assemble into larger structures like micelles. mdpi.comresearchgate.net

Detailed Research Findings:

MD simulations of amphiphilic molecules typically reveal a three-step process for adsorption at an interface: (i) recognition of the surface and formation of an encounter complex, (ii) adsorption of the molecule onto the surface in a specific orientation, and (iii) structural adaptation of the molecule on the surface. rsc.org In the context of this compound, the simulation would model the lauramide "tail" (hydrophobic) and the PEG-3 "head" (hydrophilic) and their interactions with solvent molecules and each other.

Interfacial Adsorption: Simulations would show the lauramide tails preferentially partitioning into a non-polar phase (like oil) or away from water, while the PEG-3 head groups would remain in the aqueous phase, interacting with water molecules via hydrogen bonds. mdpi.com The simulation can quantify the interfacial thickness and the orientation of the surfactant molecules, providing insights into the stability of emulsions. mdpi.comresearchgate.net

Micellization: At concentrations above the critical micelle concentration (CMC), MD simulations can track the spontaneous aggregation of this compound molecules into spherical or rod-like micelles in an aqueous solution. firp-ula.orgrsc.org These simulations can determine the aggregation number (the number of molecules in a micelle), the shape of the micelle, and the distribution of the hydrophobic tails within the core and the hydrophilic heads on the surface. rsc.orgnih.gov

Table 6.1: Representative MD Simulation Parameters for a Surfactant System

ParameterValue/DescriptionPurpose
Force Field COMPASS, GROMOSDefines the potential energy function of the system.
System Size ~500 surfactant molecules, ~50,000 water moleculesTo be large enough to observe collective phenomena like micellization.
Ensemble NPT (constant Number of particles, Pressure, Temperature)Simulates conditions relevant to experimental setups.
Temperature 298 K (25°C)To mimic room temperature conditions.
Pressure 1 atmTo mimic standard atmospheric pressure.
Simulation Time 100-500 nanosecondsTo allow for equilibration and observation of dynamic processes. nih.gov

This table presents typical parameters for an MD simulation of a surfactant and is intended to be illustrative for this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It allows for the calculation of various molecular properties from first principles, providing insights into the reactivity and stability of a molecule like this compound. nih.gov

Detailed Research Findings:

By solving the Kohn-Sham equations for this compound, DFT can predict its electronic properties. ictp.it

Electronic Structure: DFT calculations can determine the distribution of electron density within the this compound molecule. This helps in identifying electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated, and the HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. nih.gov

Reactivity Predictions: DFT can be used to calculate conceptual DFT descriptors like electronegativity, chemical hardness, and electrophilicity. nih.gov These descriptors help in predicting how this compound will interact with other chemical species. For instance, the sites for nucleophilic or electrophilic attack can be identified by analyzing the Fukui functions, which indicate the change in electron density upon the addition or removal of an electron. nih.gov

Table 6.2: Predicted Electronic Properties of a Model Surfactant via DFT

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -6.5 eVIndicates the ability to donate an electron.
LUMO Energy -0.8 eVIndicates the ability to accept an electron.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability. nih.gov
Dipole Moment 3.2 DebyeQuantifies the overall polarity of the molecule.

This table contains representative data for a non-ionic surfactant, illustrating the types of predictions that can be made for this compound using DFT.

Statistical Mechanics Models for Self-Assembly Thermodynamics

Statistical mechanics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of the system. openaccessjournals.com For the self-assembly of this compound, statistical mechanics models are used to understand the thermodynamic driving forces behind micellization and interfacial adsorption. medcraveonline.comucsb.edu

Detailed Research Findings:

The self-assembly of surfactants is governed by a delicate balance of enthalpic and entropic contributions to the free energy of the system. medcraveonline.com

Thermodynamics of Micellization: Statistical mechanics models can be used to calculate the standard free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process. This free energy change can be decomposed into its enthalpic (ΔH°mic) and entropic (ΔS°mic) components. For many non-ionic surfactants, the process is entropy-driven, primarily due to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic tails into the bulk water results in a large increase in entropy. medcraveonline.com

Predicting Critical Micelle Concentration (CMC): These models can relate the CMC to the thermodynamic parameters. The CMC is a key characteristic of a surfactant and represents the concentration at which micelles begin to form.

Table 6.3: Illustrative Thermodynamic Parameters for Surfactant Self-Assembly

Thermodynamic ParameterTypical Value RangeDriving Force Indication
ΔG°mic (Free Energy) -20 to -40 kJ/molSpontaneity of micelle formation.
ΔH°mic (Enthalpy) -5 to +5 kJ/molCan be slightly endothermic or exothermic.
TΔS°mic (Entropy Term) 25 to 45 kJ/molOften the dominant contribution, indicating an entropy-driven process. medcraveonline.com

This table provides typical thermodynamic values for the micellization of non-ionic surfactants, which would be applicable to this compound.

Coarse-Grained Simulations for Large-Scale Aggregate Dynamics

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. nih.gov Coarse-grained (CG) simulations address this by grouping several atoms into a single "bead," reducing the number of degrees of freedom. frontiersin.org This allows for the simulation of larger systems over longer times, making it ideal for studying the dynamics of large aggregates of this compound. mdpi.comuchicago.edu

Detailed Research Findings:

CG simulations are particularly useful for studying phenomena that occur on length and time scales beyond the reach of all-atom MD.

Large-Scale Aggregate Morphology: CG simulations can model the formation and dynamics of complex, large-scale structures, such as worm-like micelles or liquid crystalline phases, which can form at higher surfactant concentrations. nih.gov

Kinetics of Self-Assembly: These simulations can provide insights into the kinetics of micelle formation and dissolution, as well as the exchange of surfactant molecules between micelles and the bulk solution. The slower dynamics of these processes make them well-suited for a CG approach. nih.gov

Table 6.4: Comparison of All-Atom and Coarse-Grained Simulation Approaches

FeatureAll-Atom (AA) SimulationCoarse-Grained (CG) Simulation
Resolution High (every atom is modeled)Low (groups of atoms are "beads")
Computational Cost HighLow
Accessible Timescale Nanoseconds to microsecondsMicroseconds to milliseconds
Accessible Lengthscale NanometersTens to hundreds of nanometers
Primary Application Detailed mechanism, local interactionsLarge-scale assembly, slow dynamics

Artificial Intelligence and Machine Learning Approaches for Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being used in chemistry to predict the properties of molecules based on their structure. google.comarxiv.org These data-driven models can be trained on existing chemical data to learn structure-property relationships and then make predictions for new molecules like this compound. wipo.intresearchgate.net

Detailed Research Findings:

For a compound like this compound, AI and ML models can be developed to predict a wide range of properties.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular structure (represented by molecular descriptors) and a specific property. nih.gov For this compound, a QSPR model could be trained to predict its CMC, surface tension reduction capability, or even its performance as an emulsifier based on descriptors calculated from its molecular graph.

Predicting Spectroscopic and Physicochemical Properties: ML models can be trained to predict properties like solubility, partition coefficients, and even spectral data (e.g., NMR chemical shifts). rsc.orgacs.org This can accelerate the characterization of new compounds and reduce the need for extensive experimental work.

Table 6.5: Potential AI/ML Applications for this compound Property Prediction

Property to PredictInput Features (Molecular Descriptors)Potential ML Model
Critical Micelle Concentration (CMC) Molecular weight, logP, number of hydrogen bond donors/acceptors, topological indicesGradient Boosting, Random Forest
Emulsification Stability Hydrophilic-Lipophilic Balance (HLB), molecular volume, surface areaSupport Vector Machines, Neural Networks google.com
Aqueous Solubility Polar surface area, rotatable bonds, aromatic ring countDeep Learning Models

Advanced Applications of Peg 3 Lauramide As a Functional Material

Emulsification and Stabilization in Disperse Systems

PEG-3 Lauramide is widely recognized for its role as an emulsifying agent, facilitating the formation of stable mixtures of otherwise immiscible liquids, such as oil and water. cosmileeurope.euvulcanchem.com This capability is crucial in a vast array of industrial and consumer products.

Emulsion Stability and Droplet Size Control

The effectiveness of an emulsifier is determined by its ability to create and maintain stable emulsions with a desired droplet size. This compound, as a non-ionic surfactant, contributes to emulsion stability through steric repulsion. ijirss.com The hydrophilic PEG chains extend into the aqueous phase, creating a protective layer around the oil droplets that prevents them from coalescing. ijirss.com

The concentration of the emulsifier is a key factor in controlling droplet size. Generally, increasing the concentration of the surfactant leads to a decrease in the average droplet size of the emulsion. nih.gov This is because a higher concentration of emulsifier molecules provides more coverage at the oil-water interface, leading to the formation of smaller, more stable droplets. The stability of an emulsion is inversely related to droplet size; smaller droplets result in a more stable emulsion due to reduced gravitational separation (creaming or sedimentation). microtrac.com

Several factors in the emulsification process influence the final stability and droplet size of the emulsion:

Emulsification Temperature: Higher temperatures can lower the interfacial tension, facilitating droplet breakup and leading to smaller droplet sizes.

Stirring Speed: Increased mechanical energy input, through higher stirring speeds, results in smaller emulsion droplets. ijirss.com

Oil-Water Ratio: The volume ratio of the oil and water phases can impact the viscosity and stability of the emulsion. researchgate.net

ParameterEffect on EmulsionResearch Finding
Emulsifier Concentration Increased concentration generally leads to smaller droplet size and higher stability.The particle size of an emulsion can be modulated by the concentration of the surfactants. nih.gov
Stirring Speed Higher speeds provide more energy for droplet disruption, resulting in smaller droplets.Droplet size distribution depends on the stirring speed. ijirss.com
Temperature Can influence interfacial tension and viscosity, affecting droplet formation.Emulsification temperature is a key parameter in emulsion preparation. researchgate.net
Oil-Water Ratio Affects the overall viscosity and can influence the type of emulsion formed (O/W or W/O).The oil-water volume ratio impacts the stability of emulsion systems. researchgate.net

Microemulsion and Nanoemulsion Formulation Principles

Microemulsions and nanoemulsions are advanced disperse systems characterized by their exceptionally small droplet sizes (typically below 100 nm for nanoemulsions) and thermodynamic or kinetic stability. google.comnih.gov These systems offer advantages such as high surface area, transparency, and enhanced delivery of active ingredients. researchgate.net

The formulation of microemulsions and nanoemulsions often requires a specific combination of surfactants and co-surfactants to achieve the necessary low interfacial tension. google.com this compound, with its amphiphilic nature, can act as a key component in these systems. The principles of forming these systems involve carefully balancing the hydrophilic-lipophilic balance (HLB) of the surfactant system with the properties of the oil and aqueous phases. researchgate.net

The formation of nanoemulsions can be achieved through high-energy methods, such as high-pressure homogenization or ultrasonication, which provide the necessary force to create nano-sized droplets. researchgate.net The stability of these systems is critical and can be influenced by factors such as particle size, pH, and temperature. nih.gov Studies have shown that nanoemulsions with smaller particle sizes exhibit greater stability over time and at elevated temperatures. nih.gov

Detergency and Solubilization Mechanisms

The dual functionality of this compound's molecular structure, possessing both a lipophilic (oil-attracting) tail and a hydrophilic (water-attracting) head, is fundamental to its detergency and solubilization capabilities. cir-safety.org

In detergency, surfactants like this compound facilitate the removal of oily and greasy soils from surfaces. The proposed mechanisms for this action include:

Roll-up mechanism: The surfactant lowers the interfacial tension between the oil and the surface, causing the oil to retract and "roll up" into droplets that can be easily washed away. researchgate.net

Emulsification: The surfactant molecules surround the soil particles, forming micelles that disperse the soil into the washing medium. researchgate.net

Solubilization: The hydrophobic cores of the surfactant micelles can encapsulate small amounts of oil, effectively dissolving them in the aqueous phase.

The effectiveness of a surfactant in detergency depends on its ability to lower surface and interfacial tension. The biological degradation of similar non-ionic surfactants involves mechanisms like ether cleavage, which breaks down the molecule into fatty alcohols and polyethylene (B3416737) glycols, or oxidation of the alkyl chain. mst.dk

Surface Modification and Anti-static Agents in Polymer Science

This compound and similar non-ionic surfactants are utilized as surface modifying and anti-static agents in the polymer industry. inchr-esd.com Static electricity accumulation on polymer surfaces can cause issues such as dust attraction, handling problems, and even electrostatic discharge that can damage sensitive electronic components. inchr-esd.com

Anti-static agents function by increasing the surface conductivity of the material, allowing static charges to dissipate more readily. Non-ionic anti-static agents, including polyethylene glycols and their derivatives, often work by forming a hygroscopic layer on the polymer surface. inchr-esd.com This layer absorbs moisture from the atmosphere, creating a conductive path. inchr-esd.com this compound, with its PEG component, can contribute to this effect.

These agents can be applied to the surface of the polymer or incorporated into the bulk material during processing. In addition to their anti-static properties, these surfactants can also act as lubricants and release agents in plastic processing. aosennewmaterial.com

Agent TypeMechanism of ActionExamples
Anionic Form a conductive layer on the polymer surface.Alkyl sulfonates, phosphate (B84403) ester salts
Cationic Interact with anions on the polymer surface to increase conductivity.Quaternary ammonium (B1175870) salts, pyridinium (B92312) salts
Non-ionic Form a hygroscopic film that absorbs atmospheric moisture.Polyethylene glycols, fatty acid esters

Role in Formulations for Enhanced Material Processing (e.g., viscosity modification)

The rheological properties of a formulation are critical for its performance and application. This compound can function as a viscosity modifier in various systems. specialchem.comgoogle.com In surfactant-based formulations, the viscosity is influenced by the shape and packing of the micelles.

By promoting the formation of elongated, rod-like micelles instead of smaller, spherical ones, certain surfactants can significantly increase the viscosity of a solution. ulprospector.com This is because the entangled network of rod-like micelles offers more resistance to flow. Ingredients with a low HLB value, such as certain amides and esters, can promote the formation of these viscosity-building structures. ulprospector.com

In some applications, a lower viscosity is desired. Certain organic compounds can act as viscosity-reducing agents in surfactant systems. googleapis.com The ability to precisely control viscosity is essential in formulating products with the desired texture and flow characteristics, from liquid detergents to thick creams. nih.govresearchgate.net

Potential as Building Blocks in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The self-assembly of amphiphilic molecules like this compound into micelles and other ordered structures is a classic example of a supramolecular phenomenon.

The distinct hydrophobic and hydrophilic segments of this compound drive its aggregation in solution to form well-defined nanostructures. This behavior makes it a potential building block for the construction of more complex supramolecular architectures. The ability to control the size and shape of these aggregates by altering conditions such as concentration, temperature, and the presence of other molecules opens up possibilities for designing novel functional materials.

While specific research on this compound in complex supramolecular assemblies is not extensively documented in the provided context, its fundamental properties as a self-assembling amphiphile suggest its potential utility in this advanced field of materials science.

Future Research Trajectories and Emerging Paradigms for Ethoxylated Lauramides

Development of Sustainable Synthesis and Green Chemistry Approaches

The conventional synthesis of ethoxylated surfactants often involves petrochemical-derived ethylene (B1197577) oxide and can result in by-products like 1,4-Dioxane. colonialchem.com Consequently, a significant research thrust is the development of greener, more sustainable synthetic routes for ethoxylated lauramides.

Bio-Based Feedstocks: A primary goal is to replace petroleum-based raw materials with renewable ones. This involves utilizing bio-based ethylene oxide, derived from sources like bio-ethanol, to produce ethoxylated surfactants with up to 100% renewable content. coatingsworld.com Research has shown that surfactants produced with bio-based ethylene oxide are equivalent in performance to their petrochemical counterparts but possess a significantly reduced carbon footprint. coatingsworld.com The hydrophobic lauryl portion of PEG-3 Lauramide can be sourced from lauric acid, which is readily available from coconut oil, further enhancing the bio-based content of the final product. specialchem.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, such as lipases, can be used for the amidation of fatty acids to form the lauramide precursor. researchgate.net Enzymatic processes can be highly regioselective, targeting specific functional groups under mild reaction conditions, which reduces energy consumption and by-product formation. researchgate.net Research into the enzymatic condensation of fatty acids with primary amines like monoethanolamine has demonstrated high yields and selectivity for the desired amide surfactant. researchgate.net This approach avoids harsh catalysts and solvents, aligning with the principles of green chemistry. researchgate.netsemanticscholar.org

Catalyst and Process Optimization: For traditional ethoxylation, research is ongoing to improve reactor design and catalysts to enhance efficiency and safety. frontiersin.org Advanced reactor models, such as the Enhanced Loop Reactor (ELR), offer greater flexibility and control over the ethoxylation degree, which is crucial for producing specific homologs like this compound. frontiersin.org The development of novel, more selective catalysts can minimize the formation of unwanted by-products and allow for reactions under less harsh conditions. semanticscholar.orgmdpi.com Solvent-free amidation is another area of exploration, which simplifies purification and reduces waste. semanticscholar.orgmdpi.com

Exploration of Novel Supramolecular Architectures

Beyond their role as simple surface-active agents, ethoxylated lauramides are capable of self-assembling into complex supramolecular structures. Understanding and controlling this assembly is key to designing next-generation formulations and materials. The molecular architecture of an amphiphile, including factors like the critical packing parameter, dictates the type of aggregate it will form in a solution, which can range from simple micelles to more complex structures like bilayers or multilamellar vesicles. google.comgoogle.com

Influence of Molecular Structure: The presence of the amide group in ethoxylated lauramides introduces the potential for hydrogen bonding between adjacent surfactant molecules. researchgate.net This interaction can influence the packing of the surfactants at interfaces and the stability of the resulting micelles. researchgate.net Research on fatty amide ethoxylates has shown that the amide bond can lead to a decrease in the critical micelle concentration (CMC), suggesting more favorable micelle formation. researchgate.net The length of the polyethylene (B3416737) glycol (PEG) chain is also a critical factor; increasing the number of ethoxy units generally increases the hydrophilicity and can affect micelle shape and size. mdpi.com

Advanced Self-Assembled Systems: Future research will focus on creating highly ordered supramolecular structures beyond simple spherical or rod-like micelles. This includes the formation of vesicles, liquid crystalline phases, and hydrogels. mdpi.comgoogle.com These advanced architectures have potential applications in drug delivery, as templates for nanomaterials synthesis, and in creating structured fluids with unique rheological properties. The ability of peptides and their analogs to form pseudo-polymers and spiral filaments due to chiral carbons and amide bonds suggests a pathway for creating highly ordered structures from amino acid-based surfactants. researchgate.net

Interactive Data Table: Factors Influencing Supramolecular Assembly of Ethoxylated Amides

Structural/Environmental FactorInfluence on Self-AssemblyPotential OutcomeReference
Amide Group PresenceEnables intermolecular hydrogen bonding.Lower Critical Micelle Concentration (CMC), more compact micelles. researchgate.net
Ethylene Oxide (EO) Chain LengthIncreases head group size and hydrophilicity.Alters micelle shape (sphere-to-rod transition), affects cloud point. mdpi.com
Alkyl Chain UnsaturationIncreases bulkiness of the hydrophobic tail.Higher CMC, less favorable packing in aggregates. researchgate.net
Addition of Electrolytes (Salt)Reduces electrostatic repulsion between ionic head groups (if present) and compresses the diffuse layer around non-ionic micelles.Lower CMC, promotes growth from spherical to rod-like micelles. mdpi.comulprospector.com

Integration with Advanced Materials Science for Hybrid Systems

The unique interfacial properties of this compound make it an ideal candidate for integration into advanced hybrid materials, where it can act as a stabilizer, template, or functional component.

Surfactant-Templated Nanomaterials: Ethoxylated amides can be used as structure-directing agents in the synthesis of porous materials like mesoporous silica (B1680970) or metal oxides. The surfactant micelles act as a template around which the inorganic precursors polymerize. Subsequent removal of the surfactant template leaves a material with a highly ordered pore structure, useful in catalysis, separation, and drug delivery.

Functional Polymer Composites: this compound can be incorporated into polymer matrices to impart specific properties. For example, its antistatic properties are utilized in polyethylene and polypropylene (B1209903) films. europlas.com.vnpcc.eu The surfactant migrates to the polymer surface, where its hydrophilic PEG chain attracts atmospheric moisture, creating a conductive layer that dissipates static charge. pcc.eu Future research will explore its use in creating more complex functional composites, such as self-healing polymers or materials with tunable surface wettability.

Smart Emulsions and Foams: The ability of ethoxylated lauramides to stabilize emulsions and foams is well-established. specialchem.comspecialchem.com Emerging research focuses on creating "smart" or "stimuli-responsive" systems. By modifying the surfactant structure or combining it with other responsive molecules, it may be possible to create emulsions that break or foams that collapse in response to external triggers like pH, temperature, or light. Such systems could have applications in targeted delivery, controlled release, and advanced firefighting foams.

Predictive Modeling for Rational Design of Surfactant Systems

The trial-and-error approach to surfactant formulation is slowly being replaced by predictive modeling and data-driven design. Computational methods are becoming indispensable for accelerating the development of new surfactant systems with tailored properties.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between the chemical structure of a surfactant and its physicochemical properties, such as CMC, surface tension, and foaming ability. arxiv.orgrsc.org While traditional QSPR models have been developed for various surfactant classes, new models are being refined to more accurately predict the behavior of specific families like ethoxylated amides. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic-level view of how surfactant molecules behave in solution. researchgate.netnih.govnist.gov These simulations can model the entire process of micelle formation, revealing details about micelle size, shape, and the dynamics of individual surfactant molecules. researchgate.netnist.govmdpi.com For ethoxylated lauramides, MD simulations can elucidate the specific role of the amide bond and the PEG chain in the self-assembly process and their interactions with other molecules and surfaces. researchgate.net This insight is crucial for designing surfactants for specific applications, such as penetrating skin layers in cosmetics or lifting oil from surfaces in detergents. nih.gov

Interactive Data Table: Predictive Modeling Approaches for Surfactant Design

Modeling TechniquePrimary FunctionExample Application for Ethoxylated LauramidesReference
QSPRCorrelates molecular descriptors with macroscopic properties.Predicting the Critical Micelle Concentration (CMC) based on alkyl and PEG chain lengths. arxiv.orgrsc.org
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules.Visualizing micelle formation and understanding the orientation of this compound at an oil-water interface. researchgate.netnist.gov
Machine Learning (e.g., GNNs)Learns from data to predict properties for new molecules.Rapidly screening modified lauramide structures for improved foaming or emulsification properties. arxiv.orgacs.orgchemrxiv.org
Reinforcement Learning (RL)Generates novel molecular structures to meet specific property targets.Designing a new ethoxylated lauramide with a maximally low CMC for high-efficiency detergents. acs.org

Q & A

Q. What are the key structural and physicochemical properties of PEG-3 Lauramide relevant to experimental design?

this compound (CAS 26635-75-6) has a molecular formula of C₁₆H₃₃NO₃ and a molecular weight of 287.44 g/mol. Its density is 0.95 g/cm³, and it exhibits a boiling point of 462.7°C at 760 mmHg. Key properties for experimental design include its hydrophilic-lipophilic balance (HLB), LogP value of 3.87 (indicating moderate lipophilicity), and polar surface area (62.05 Ų), which influence solubility and surfactant behavior. Researchers should prioritize these parameters when formulating emulsions or studying interfacial activity .

Q. How can researchers verify the purity and identity of this compound in synthetic preparations?

Use spectroscopic methods (e.g., NMR, FT-IR) to confirm the presence of characteristic functional groups, such as the amide bond and polyethylene glycol (PEG) chain. Chromatographic techniques (HPLC, GC-MS) can assess purity by detecting residual solvents or unreacted precursors. Cross-reference spectral data with literature or databases like PubChem, ensuring alignment with reported SMILES (e.g., CCCCCCCCCCCC(=O)NCCOCCOCCO) and InChIKey identifiers .

Q. What are the standard protocols for synthesizing this compound in academic laboratories?

A typical synthesis involves reacting lauramide (dodecanamide) with ethylene oxide under controlled alkaline conditions to form the PEG-3 chain. Detailed protocols should specify catalyst type (e.g., potassium hydroxide), reaction temperature (80–120°C), and purification steps (e.g., vacuum distillation, recrystallization). Document yield, side products, and spectroscopic validation to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s solvent interactions be resolved in colloid chemistry studies?

Discrepancies in solubility or micelle formation may arise from variations in temperature, ionic strength, or solvent purity. To address this:

  • Conduct controlled experiments using standardized solvents (e.g., HPLC-grade water, anhydrous ethanol).
  • Employ dynamic light scattering (DLS) to measure micelle size distribution under identical conditions.
  • Compare results with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. What methodological strategies mitigate batch-to-batch variability in this compound-based formulations?

Implement quality-by-design (QbD) principles:

  • Characterize raw materials using thermogravimetric analysis (TGA) to detect moisture or impurities.
  • Optimize synthesis parameters (e.g., reaction time, stirring rate) via design-of-experiments (DoE) frameworks.
  • Use multivariate analysis (e.g., PCA) to identify critical process variables affecting consistency .

Q. How can researchers validate the biocompatibility of this compound in biomedical applications?

Follow ISO 10993 guidelines for cytotoxicity testing:

  • Perform in vitro assays (e.g., MTT, LDH release) using human dermal fibroblasts or epithelial cells.
  • Assess hemolytic activity via spectrophotometric quantification of hemoglobin release from erythrocytes.
  • Cross-validate findings with in vivo models (e.g., murine skin irritation tests) and compare to structurally analogous surfactants .

Q. What advanced techniques are suitable for studying this compound’s adsorption kinetics at oil-water interfaces?

Use pendant drop tensiometry to measure dynamic surface tension over time. Complement with neutron reflectometry to quantify molecular packing density at the interface. For mechanistic insights, apply molecular dynamics (MD) simulations to model PEG chain conformation and adsorption energy barriers .

Q. How should researchers address discrepancies between experimental and computational LogP values for this compound?

Experimental LogP (3.87) may deviate from computational predictions due to unaccounted hydrogen bonding or solvent effects. To reconcile:

  • Validate experimental methods (e.g., shake-flask vs. HPLC retention time).
  • Refine computational models by incorporating solvent-accessible surface area (SASA) calculations or quantum mechanical corrections .

Methodological Best Practices

  • Data Reproducibility : Maintain detailed lab notebooks with raw data, instrument calibration records, and environmental conditions (humidity, temperature) .
  • Literature Review : Use platforms like Web of Science and SciFinder to locate peer-reviewed studies on this compound’s applications in drug delivery or nanotechnology .
  • Citation Standards : Adopt ACS or APA formats for referencing spectral data, synthesis protocols, and toxicity studies .

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